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Compound of Interest

Compound Name: 6-Chloro-5-methoxy-1H-indazole

Cat. No.: B1430915

The indazole ring system, a bicyclic heterocycle featuring a benzene ring fused to a pyrazole
ring, is recognized in medicinal chemistry as a "privileged scaffold". This designation is
reserved for molecular frameworks capable of binding to multiple, diverse biological targets,
making them exceptionally valuable in the development of novel therapeutic agents.[1] The
versatility of the indazole nucleus has led to its incorporation into a wide array of compounds
with significant pharmacological activities, including anticancer, anti-inflammatory, and
antimicrobial properties.[1][2][3] The success of this scaffold is evidenced by approved drugs
such as Axitinib and Pazopanib, used in cancer treatment, which underscores the clinical
importance of this heterocyclic system.[1]

Substitutions on the indazole core are critical for fine-tuning the pharmacological profiles of
derivative compounds. The strategic placement of functional groups, such as halogens and
methoxy moieties, can significantly alter a compound's electronic properties, metabolic stability,
and its ability to interact with biological targets.[1] This guide provides a detailed technical
overview of 6-Chloro-5-methoxy-1H-indazole, a key building block used in the synthesis of
complex, biologically active molecules.[4][5] We will explore its core chemical properties,
characterization, reactivity, and safe handling, providing field-proven insights for its application
in research and drug discovery.

Molecular Structure and Physicochemical
Properties
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6-Chloro-5-methoxy-1H-indazole is a substituted aromatic heterocycle. Its structure is
characterized by an indazole core with a chlorine atom at position 6 and a methoxy group at
position 5.

Chemical Structure

Caption: Chemical structure of 6-Chloro-5-methoxy-1H-indazole.

Core Properties

The fundamental physicochemical data for this compound are summarized below. It is
important to note that while some properties are readily available from chemical suppliers,
others like melting and boiling points are not consistently reported in public literature and may
vary based on purity.

Property Value Source
CAS Number 13096-98-5 [4][6]
Molecular Formula CsH7CIN20 [4][6]
Molecular Weight 182.61 g/mol [41[6]

CHLRRKUDPILWJN-
InChlKey [6]
UHFFFAOYSA-N

Typically a solid at room
Appearance [4]
temperature.

) Commercially available,
Purity _ [4]
typically =297%.

Store at room temperature in a
Storage _ (4107108l
dry, well-ventilated place.

Annular Tautomerism

Like other pyrazole-containing systems, indazole exhibits annular tautomerism concerning the
position of the NH hydrogen atom. The 1H-indazole tautomer is generally more
thermodynamically stable than the 2H-indazole form and is therefore the predominant
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tautomer.[3][9] This equilibrium is a critical consideration in derivatization reactions, particularly
N-alkylation or N-acylation, as it can lead to mixtures of N-1 and N-2 isomers.[9][10]

Spectroscopic Characterization: An Interpretive
Guide

Full characterization of substituted indazoles relies on a combination of multinuclear NMR
spectroscopy, mass spectrometry, and IR spectroscopy.[9][10][11] While specific, verified
spectra for 6-Chloro-5-methoxy-1H-indazole are not publicly available, we can predict the
expected spectral data based on its structure and published data for analogous compounds.
[10][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive tool for assigning the structure of substituted indazoles.[9]
* 'H NMR: The proton spectrum will provide key information about the substitution pattern.

o Aromatic Protons: Two singlets are expected for the protons at the C4 and C7 positions of
the benzene ring. The C3 proton on the pyrazole ring will also appear as a singlet.

o Methoxy Protons: A characteristic singlet integrating to three protons will be observed for
the -OCHs group, typically in the range of 6 3.8-4.0 ppm.[12]

o Amine Proton: A broad singlet corresponding to the N-H proton will be present, the
chemical shift of which can be highly variable and solvent-dependent.

e 13C NMR: The carbon spectrum confirms the carbon framework.

o The eight distinct carbon signals are expected. The chemical shifts of C5 and C6 will be
significantly influenced by the electron-donating methoxy and electron-withdrawing chloro
substituents, respectively. The C-O of the methoxy group will appear around & 55-60 ppm.
[12]

Table 2.1: Predicted NMR Spectroscopic Data
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Type

IH NMR

Predicted
Chemical Shift

(6, ppm)

~11.0-13.0

Multiplicity Assignment

brs N1-H

Rationale/Com
parison

Highly
variable,
solvent
dependent.
Similar to
other 1H-
indazoles.[13]

S C3-H

Pyrazole ring
proton, typically
downfield.

S C7-H

Aromatic proton
adjacent to the

pyrazole ring.

s C4-H

Aromatic proton
shielded by the

methoxy group.

S OCHs

Typical range for
aryl methoxy

groups.[12]

13C NMR

~150

S C5-0

Aromatic carbon
attached to the
electron-donating

methoxy group.

~141

S C7a

Bridgehead
carbon.

~135

Pyrazole ring

carbon.

~125

S C3a

Bridgehead
carbon.
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Predicted .
) . L . Rationale/Com
Type Chemical Shift  Multiplicity Assignment .
parison
(3, ppm)
Aromatic carbon
attached to the
~120 S C6-Cl electron-
withdrawing
chloro group.
~115 S Cc7 Aromatic CH.
Aromatic CH,
~100 s C4 shielded by the

methoxy group.

| | ~56 | s | OCHs | Methoxy carbon.[12] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

o High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental
composition, CsH7CIN20. The calculated exact mass is a key verification parameter.

o Electron lonization (EI-MS): The molecular ion peak [M]* would be expected at m/z 182, with
a characteristic [M+2]* peak at m/z 184 in an approximate 3:1 ratio, confirming the presence
of a single chlorine atom. Common fragmentation pathways for indazoles include the loss of
N2.

Standard Protocol for Spectroscopic Analysis

The following represents a self-validating workflow for acquiring high-quality spectroscopic data
for novel indazole derivatives.

Caption: Standardized workflow for spectroscopic characterization.

Synthesis and Chemical Reactivity
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Understanding the synthesis and reactivity of 6-Chloro-5-methoxy-1H-indazole is
fundamental to its use as a chemical intermediate.

Plausible Synthetic Pathway

While specific proprietary synthesis routes may vary, a common and logical approach to
preparing substituted indazoles involves the diazotization of a substituted aniline followed by
intramolecular cyclization.[5] A plausible route for 6-Chloro-5-methoxy-1H-indazole would
start from 4-chloro-5-methoxy-2-methylaniline.

4-Chloro-5-methoxy-
2-methylaniline

Diazotization &
N Intramolecular Cyclization
1. NaNOz, HCl (aq) "

2. Heat

—

4 6-Chloro-5-methoxy-
1H-indazole

Click to download full resolution via product page
Caption: Plausible synthetic route via diazotization and cyclization.
Protocol Steps:

o Diazotization: The starting aniline is dissolved in an aqueous acid solution (e.g., hydrochloric
acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO2) is added dropwise

to form the diazonium salt intermediate.

o Cyclization: The reaction mixture is then gently heated. This promotes an intramolecular
cyclization reaction, where the diazonium group is attacked by the aromatic ring, leading to
the formation of the indazole ring system after loss of a proton.

» Purification: The crude product is isolated and purified, typically by recrystallization or column
chromatography, to yield the pure 6-Chloro-5-methoxy-1H-indazole.[5]

Core Reactivity

The reactivity of the indazole ring reflects its dual character, resembling both pyridine and
pyrrole.[9] The substituents at positions 5 and 6 further modulate this reactivity.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1430915?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/synthesis-5-methoxy-1h-indazole-chemical-intermediate-jg
https://www.benchchem.com/product/b1430915?utm_src=pdf-body
https://www.benchchem.com/product/b1430915?utm_src=pdf-body-img
https://www.benchchem.com/product/b1430915?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/synthesis-5-methoxy-1h-indazole-chemical-intermediate-jg
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148532/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e N-Functionalization: The most common reaction is substitution at the nitrogen atoms. In
nucleophilic substitution reactions with alkylating agents, a mixture of N-1 and N-2 isomers is
often formed, with the N-1 isomer typically predominating.[9][10] The choice of base and
solvent can influence the N-1/N-2 ratio.

» Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo
electrophilic substitution (e.g., nitration, halogenation). The directing effects of the existing
substituents are key:

o The methoxy group (-OCHs) at C5 is a strong activating, ortho-para directing group.
o The chloro group (-Cl) at C6 is a deactivating, ortho-para directing group.

o The fused pyrazole ring also influences the electron density of the benzene ring. The
interplay of these factors will dictate the position of any new substituent.

e Cross-Coupling Reactions: The chlorine atom at C6 provides a reactive handle for modern
synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig).[1] This allows for the introduction of a wide variety of aryl, alkyl, or amine
groups at this position, enabling the rapid generation of diverse chemical libraries for drug
discovery.

Applications in Drug Discovery and Development

6-Chloro-5-methoxy-1H-indazole is not typically an active pharmaceutical ingredient itself but
rather a crucial intermediate or building block.[4] Its value lies in the strategic combination of
the privileged indazole core with functional groups that can be readily modified.

» Scaffold for Kinase Inhibitors: The indazole core is a well-established scaffold for kinase
inhibitors, which are a major class of anticancer drugs.[3] The substituents at C5 and C6 can
be tailored to interact with specific residues in the ATP-binding pocket of target kinases.

o Fragment-Based Drug Design (FBDD): This molecule can be used as a fragment in FBDD
campaigns. The chloro and methoxy groups provide vectors for growing the fragment into a
more potent lead compound while occupying different regions of a target's binding site.
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» Modulation of Physicochemical Properties: The chloro and methoxy groups are key
modulators of a final compound's properties:

o Chlorine: Can enhance binding affinity through halogen bonding and often improves
metabolic stability.

o Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-
demethylation) can be a factor in pharmacokinetics.

Safety, Handling, and Storage

As a research chemical, 6-Chloro-5-methoxy-1H-indazole requires careful handling in a
laboratory setting. The following guidelines are based on safety data for structurally similar
compounds.[7][8]

Table 5.1: GHS Hazard Information (Anticipated)

Hazard Class Statement Precautionary Codes
o H302: Harmful if
Acute Toxicity, Oral P270, P301+P317
swallowed.
Skin Irritation H315: Causes skin irritation. P280, P302+P352
o H319: Causes serious eye
Eye Irritation P280, P305+P351+P338

irritation.

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P304+P340 |

Source: Based on GHS classifications for similar chloro- and amino-indazoles.[6][7][14]

Handling Protocols

» Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[7][15]

e Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side-shields, and a lab coat.[8][15] If dust formation is likely, a NIOSH-approved
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respirator should be used.[7][8]

e Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after
handling.[8] Do not ingest or inhale.[7]

Storage and Disposal

o Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place
away from incompatible materials.[7][8]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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